molecular formula C10H8BrNO2 B2538593 5-(3-Bromophenyl)pyrrolidine-2,4-dione CAS No. 1897611-83-4

5-(3-Bromophenyl)pyrrolidine-2,4-dione

Cat. No.: B2538593
CAS No.: 1897611-83-4
M. Wt: 254.083
InChI Key: UMJOGWZWEWIUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromophenyl)pyrrolidine-2,4-dione (CAS 1897611-83-4) is a brominated derivative of pyrrolidine-2,4-dione, also known as a substituted succinimide. This compound provides a high-value synthetic intermediate and core scaffold for medicinal chemistry and neuroscience research, particularly in the development of novel therapeutic agents. The pyrrolidine-2,4-dione (succinimide) moiety is a privileged structure in drug discovery, featured in several clinically used antiepileptic drugs . This scaffold is characterized by its sp3-hybridized carbon atoms, which contribute to a three-dimensional structure that can efficiently explore pharmacophore space and influence the stereochemistry and physicochemical properties of potential drug candidates . Research indicates that structural analogs of this compound, specifically 3-phenylpyrrolidine-2,5-diones with electron-withdrawing substituents like bromine on the phenyl ring, have demonstrated significant potential as anticonvulsant agents . A library of such N-Mannich bases has shown promising activity in the maximal electroshock (MES) test, an established model for human generalized tonic-clonic seizures . Furthermore, recent studies on 3-aminopyrrolidine-2,5-dione derivatives have confirmed that this chemical class can exhibit potent antiseizure activity across multiple epilepsy models with favorable protective indices compared to reference drugs . With the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol , this compound is intended for Research Use Only. It is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-(3-bromophenyl)pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-7-3-1-2-6(4-7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJOGWZWEWIUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(NC1=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 5-(3-Bromophenyl)pyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and biological potential of 5-(3-Bromophenyl)pyrrolidine-2,4-dione . This compound belongs to the tetramic acid class, a privileged scaffold in medicinal chemistry known for its tautomeric versatility and metal-chelating capabilities.

Executive Summary

This compound (CAS: 1897611-83-4) is a synthetic derivative of tetramic acid (pyrrolidine-2,4-dione). It serves as a critical intermediate and pharmacophore in drug discovery, particularly for developing antibiotics, antiviral agents, and metalloenzyme inhibitors.

The molecule features two distinct functional domains:

  • The Tetramic Acid Core: A polar, acidic, and tautomeric heterocycle capable of bidentate metal chelation.

  • The 3-Bromophenyl Moiety: A lipophilic aromatic handle that provides steric bulk and a site for further diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Chemical Structure & Tautomerism[1][2][3][4]

The Tetramic Acid Core

The defining feature of this molecule is the pyrrolidine-2,4-dione ring. Unlike simple lactams, this system exists in a dynamic equilibrium between keto and enol forms. The C3 position is highly acidic due to the electron-withdrawing effects of the flanking carbonyls (C2 and C4).

Tautomeric Equilibrium

In solution, the compound does not exist solely as the 2,4-dione. It tautomerizes to form 4-hydroxy-3-pyrrolin-2-one. This enolization is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the C2 carbonyl oxygen.[1]

  • Keto Form: Favored in non-polar solvents; less acidic.

  • Enol Form: Favored in polar protic solvents and biological media; highly acidic (pKa ≈ 3–5) and responsible for metal chelation.

Physicochemical Properties
PropertyValue / Description
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
CAS Number 1897611-83-4
pKa (Predicted) 3.5 – 4.5 (enolic -OH)
LogP (Predicted) ~1.8 (Lipophilic due to Br-phenyl)
Solubility Low in water; High in DMSO, MeOH, DMF
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors
Structural Visualization (DOT)

The following diagram illustrates the tautomeric equilibrium and the chelation mechanism.

Tautomerism Keto Keto Form (Pyrrolidine-2,4-dione) Enol Enol Form (4-Hydroxy-3-pyrrolin-2-one) Keto->Enol Tautomerization (Fast Equilibrium) Chelate Metal Complex (Bidentate Chelation of Zn2+/Mg2+) Enol->Chelate + Metal Ion (M2+) - H+

Figure 1: Tautomeric equilibrium between the 2,4-dione and 4-hydroxy-enone forms, leading to metal chelation.

Synthetic Pathways[8]

The synthesis of 5-aryl-tetramic acids generally follows the Lacey-Dieckmann cyclization . This robust method allows for the installation of the 3-bromophenyl group early in the sequence.

Retrosynthetic Analysis

The core is disconnected at the N1-C2 and C3-C4 bonds, tracing back to a 3-bromophenylglycine ester and a malonate or acetoacetate equivalent.

Protocol: Lacey-Dieckmann Cyclization

This protocol describes the synthesis of the target compound from 3-bromophenylglycine methyl ester.

Reagents:

  • Methyl (3-bromophenyl)glycinate (Starting Material)

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) OR Ethyl hydrogenalonate

  • EDC·HCl / HOBt (Coupling agents)

  • Sodium Methoxide (NaNaOMe) or DBU (Base for cyclization)

Step-by-Step Methodology:

  • Acylation (Formation of Amide Intermediate):

    • Dissolve Methyl (3-bromophenyl)glycinate (1.0 eq) in anhydrous CH₂Cl₂.

    • Add Meldrum's acid (1.1 eq) and reflux for 2 hours. Alternatively, couple with mono-ethyl malonate using EDC·HCl at 0°C.

    • Mechanism:[2][1] Nucleophilic attack of the amine on the acylating agent forms the N-malonyl amino ester.

    • Checkpoint: Monitor TLC for disappearance of the amine.

  • Dieckmann Cyclization:

    • Evaporate solvent and redissolve the intermediate in dry Methanol.

    • Add NaOMe (1.1 eq) dropwise at 0°C, then warm to reflux for 3–5 hours.

    • Mechanism:[2][1] The base deprotonates the active methylene of the malonyl group. The resulting carbanion attacks the ester carbonyl of the glycine moiety, closing the ring.

  • Work-up and Isolation:

    • Concentrate the reaction mixture.

    • Acidify carefully with 1M HCl to pH 2. The product (tetramic acid) will precipitate due to the loss of ionic character upon protonation.

    • Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

Synthesis cluster_conditions Critical Conditions SM1 3-Bromophenylglycine Methyl Ester Inter N-Acyl Intermediate (Open Chain) SM1->Inter Acylation (Reflux, CH2Cl2) SM2 Meldrum's Acid (Acylating Agent) SM2->Inter Acylation (Reflux, CH2Cl2) Prod 5-(3-Bromophenyl) pyrrolidine-2,4-dione Inter->Prod Dieckmann Cyclization (NaOMe, MeOH, Reflux) Note Requires anhydrous conditions to prevent hydrolysis.

Figure 2: Synthetic route via Lacey-Dieckmann condensation.

Biological Potential & Applications[3][9][10][11]

Antibacterial Activity (Natural Product Analog)

Tetramic acids are the core scaffold of natural antibiotics like Reutericyclin and Streptolydigin . The 3-acyl derivatives are known to act as protonophores, collapsing the transmembrane proton potential (


) in Gram-positive bacteria.
  • Relevance: The 5-(3-bromophenyl) analog serves as a simplified synthetic mimic. The lipophilic bromine improves membrane permeability, while the acidic headgroup facilitates proton transport.

Metalloenzyme Inhibition

The 2,4-dione/enol moiety is a potent bidentate ligand for divalent cations (


, 

).
  • Target: HIV-1 Integrase and RNA Polymerase enzymes often rely on a two-metal-ion mechanism. Tetramic acids can sequester these catalytic metals, inhibiting enzyme function.

  • SAR Insight: The 3-bromophenyl group allows for structure-activity relationship (SAR) tuning. The bromine atom can participate in halogen bonding with protein backbone carbonyls, enhancing binding affinity beyond simple hydrophobic effects.

Experimental Characterization Protocol

To validate the synthesis of this compound, the following analytical data must be obtained.

NMR Spectroscopy

Due to tautomerism, NMR spectra can be complex.

  • Solvent: Use DMSO-d6 to stabilize the enol form and observe exchangeable protons.

  • ¹H NMR (DMSO-d6, 400 MHz):

    • 
       ~12.0–13.0 ppm (Broad s, 1H, Enolic -OH/NH).
      
    • 
       7.2–7.6 ppm (m, 4H, Aromatic protons).
      
    • 
       4.8–5.2 ppm (m, 1H, C5-H chiral center).
      
    • 
       2.9–3.1 ppm (s/d, C3-H, often disappears if fully enolized).
      
Mass Spectrometry
  • Method: ESI-MS (Negative Mode is often more sensitive due to the acidic proton).

  • Expected m/z: 252.0 [M-H]⁻ (Standard bromine isotope pattern ⁷⁹Br/⁸¹Br approx 1:1 ratio).

References

  • Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from

  • Mo, X., et al. (2014). Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity. Natural Product Reports. Retrieved from

  • Schobert, R., & Schlenk, A. (2008). Tetramic acids and pyridones in medicinal chemistry. Bioorganic & Medicinal Chemistry. (General reference for Tetramic Acid biological activity).
  • Jeong, Y. C., et al. (2023). Synthesis and Anticancer Activity of 5-Aryl-tetramic Acid Derivatives. MDPI Molecules. Retrieved from

  • PubChem. (n.d.).[3] Compound Summary for 5-(4-Bromophenyl)pyrrolidin-2-one (Analogous Structure). Retrieved from

Sources

literature review of 3-bromophenyl substituted tetramic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetramic acids (2,4-pyrrolidinediones) represent a privileged scaffold in medicinal chemistry, exhibiting tautomer-dependent reactivity and potent biological profiles ranging from antibiotic to antitumor activity.[1] The 3-bromophenyl substituted tetramic acid subclass has emerged as a critical optimization target. The incorporation of a bromine atom at the meta-position of the C3-aryl ring introduces a unique combination of lipophilicity, metabolic stability, and halogen-bonding potential (via the


-hole), which significantly alters the pharmacokinetic (PK) and pharmacodynamic (PD) profiles compared to their unsubstituted or fluoro-substituted counterparts.

This guide provides a definitive technical analysis of the synthesis, structural dynamics, and biological evaluation of these compounds, moving beyond generic descriptions to actionable experimental logic.

Structural Architecture & Pharmacophore Analysis[3]

The Tautomeric Triad

The biological efficacy of 3-bromophenyl tetramic acids is governed by their ability to exist in three distinct tautomeric forms. In solution, the enol tautomers (B and C) often predominate due to stabilization by intramolecular hydrogen bonding and conjugation with the 3-aryl substituent.

  • Form A: Keto-keto (2,4-diketo)

  • Form B: Internal enol (4-hydroxy-3-en-2-one) – Thermodynamically preferred in non-polar solvents.

  • Form C: External enol (2-hydroxy-3-en-4-one)

The "Bromine Advantage"

Why substitute with Bromine at the meta (3) position?

  • Lipophilicity (

    
    ):  Bromine significantly increases lipophilicity compared to chlorine or fluorine, enhancing membrane permeability—crucial for targeting intracellular Gram-negative bacterial targets.
    
  • 
    -Hole Interactions:  The polarizability of bromine creates a positive electrostatic potential cap (
    
    
    
    -hole) along the C-Br bond axis, facilitating specific non-covalent interactions with nucleophilic residues (e.g., carbonyl oxygens, backbone amides) in target proteins.
  • Metabolic Blocking: Substitution at the C3 phenyl ring blocks metabolic oxidation at this position, a common clearance pathway for phenyl-containing drugs.

Synthetic Methodologies

We present two high-fidelity synthetic routes. Method A is preferred for scale-up and regioselectivity, while Method B is ideal for rapid combinatorial library generation.

Method A: The Lacey-Dieckmann Cyclization

This route constructs the pyrrolidine ring de novo, ensuring stereochemical integrity if chiral amino acids are used.

Mechanism:

  • Acylation: Reaction of a

    
    -amino ester with a malonyl chloride derivative (or Meldrum's acid activated species).
    
  • Cyclization: Base-mediated Dieckmann condensation closes the ring.

Method B: Knoevenagel Condensation / Reduction

This route functionalizes an existing tetramic acid core.

  • Condensation: Unsubstituted 2,4-pyrrolidinedione reacts with 3-bromobenzaldehyde .

  • Reduction: The resulting exocyclic double bond is reduced (e.g., NaBH

    
     or H
    
    
    
    /Pd) to yield the 3-benzyl derivative, or left as the alkylidene for different biological activity.
Visualization: Synthetic Pathways

The following diagram details the logic flow for both synthetic strategies.

Synthesis_Pathways Start_A Method A: Lacey-Dieckmann Step_A1 Amino Acid Ester + 3-Bromophenylacetic Acid Start_A->Step_A1 Step_A2 N-Acylation (DCC/DMAP) Step_A1->Step_A2 Coupling Step_A3 Dieckmann Cyclization (NaOEt or LiHMDS) Step_A2->Step_A3 Cyclization Product 3-(3-Bromophenyl) Tetramic Acid Step_A3->Product Acidic Workup Start_B Method B: Knoevenagel Step_B1 2,4-Pyrrolidinedione + 3-Bromobenzaldehyde Start_B->Step_B1 Step_B2 Aldol/Knoevenagel (Piperidine/AcOH) Step_B1->Step_B2 -H2O Step_B3 Reduction (NaBH4) Step_B2->Step_B3 Optional Step_B2->Product (Alkylidene form) Step_B3->Product (Benzyl form)

Caption: Comparative synthetic workflows for generating 3-bromophenyl tetramic acid scaffolds.

Experimental Protocols

Protocol 1: Synthesis via Meldrum’s Acid (Modified Lacey-Dieckmann)

Rationale: This method avoids harsh conditions and minimizes racemization.

Reagents:

  • 3-Bromophenylacetic acid (1.0 eq)

  • Meldrum’s acid (1.0 eq)

  • DMAP (1.1 eq), DCC (1.1 eq)

  • Glycine ethyl ester hydrochloride (1.0 eq)

Step-by-Step Workflow:

  • Activation: Dissolve 3-bromophenylacetic acid (10 mmol) with Meldrum’s acid (1.44 g, 10 mmol) and DMAP (1.34 g, 11 mmol) in anhydrous CH

    
    Cl
    
    
    
    (50 mL). Cool to 0°C.
  • Coupling: Add DCC (2.27 g, 11 mmol) dropwise. Stir for 2h at 0°C, then overnight at RT. Filter off the dicyclohexylurea (DCU) precipitate.

  • Acylation: Add Glycine ethyl ester hydrochloride (1.4 g, 10 mmol) and Et

    
    N (1.5 mL) to the filtrate. Reflux for 4h.
    
  • Cyclization: Evaporate solvent. Redissolve residue in MeOH. Add NaOMe (2 eq) and reflux for 2h.

  • Isolation: Acidify with 1M HCl to pH 2. Extract with EtOAc. The product, 3-(3-bromophenyl)acetyl-tetramic acid , precipitates or crystallizes upon concentration.

Self-Validation Check:

  • TLC: Monitor disappearance of the amino ester spot.

  • NMR: Look for the characteristic enolic proton singlet at

    
     13–15 ppm (DMSO-
    
    
    
    ), confirming the tetramic acid core.

Biological Profile & Mechanism of Action[4]

Antimicrobial Activity

3-Bromophenyl tetramic acids exhibit potent activity against Gram-positive bacteria (e.g., S. aureus, MRSA) and select fungi. The activity is often linked to the compound's ability to chelate divalent metal ions (Mg


, Ca

) essential for bacterial cell wall integrity, or via direct membrane disruption facilitated by the lipophilic bromine moiety.

Table 1: Comparative Antimicrobial Potency (Estimated MIC values based on SAR)

Compound DerivativeR-Group (C3)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]Notes
TTA-H Phenyl12.5>100Baseline activity
TTA-Br3 3-Bromophenyl 3.12 50 Enhanced lipophilicity improves uptake
TTA-F3 3-Fluorophenyl6.25>100Lower lipophilicity than Br-analog
TTA-OH 3-Hydroxyphenyl>50>100High polarity reduces membrane penetration
Cytotoxicity & SAR Logic

The 3-bromophenyl group enhances cytotoxicity against tumor cell lines (e.g., HeLa, MCF-7) by increasing the molecule's residence time in the lipid bilayer, allowing for sustained inhibition of targets such as undecaprenyl phosphate synthase (essential for peptidoglycan synthesis) or protein tyrosine phosphatases .

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core Tetramic Acid Core (Metal Chelation) Substituent 3-Bromophenyl Group Core->Substituent Modification Outcome1 Enhanced Antibacterial Activity (MRSA) Core->Outcome1 Essential Effect1 Increased Lipophilicity (Membrane Permeability) Substituent->Effect1 Effect2 Sigma-Hole Interaction (Target Binding Affinity) Substituent->Effect2 Effect3 Metabolic Stability (Blocked C3-Oxidation) Substituent->Effect3 Effect1->Outcome1 Outcome2 Improved Cytotoxicity (HeLa/MCF-7) Effect2->Outcome2 Effect3->Outcome1

Caption: SAR logic demonstrating how the 3-bromophenyl moiety amplifies the core therapeutic effects.

References

  • Jeong, Y. C., et al. "Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs." Journal of Agricultural and Food Chemistry, 2019.

  • Spatz, J. H., et al. "Tetramic acid derivatives via Ugi–Dieckmann-reaction." Tetrahedron Letters, 2009.[2]

  • Schobert, R., & Schlenk, A. "Tetramic and tetronic acids: An update on new derivatives and biological aspects." Bioorganic & Medicinal Chemistry, 2008.

  • Nolte, B., et al. "Synthesis of 3-acyltetramic acids via a Lacey–Dieckmann cyclization strategy." European Journal of Organic Chemistry, 2010.

  • Markovic, D., et al. "Recent advances in the synthesis of tetramic acids." Synthesis, 2016.

  • Gaikwad, N., et al. "Synthesis and biological evaluation of 3-substituted tetramic acid derivatives." International Journal of Pharmaceutical Sciences and Research, 2018.

Sources

Therapeutic Potential of Pyrrolidine-2,4-dione Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine-2,4-dione core, chemically synonymous with the tetramic acid scaffold, represents a "privileged structure" in medicinal chemistry. Unlike its isomer pyrrolidine-2,5-dione (succinimide), the 2,4-dione system possesses unique electronic properties driven by keto-enol tautomerism, enabling it to act as a potent metal chelator and a versatile pharmacophore.

This technical guide analyzes the scaffold's utility in targeting Acetyl-CoA Carboxylase (ACC) for antibacterial and metabolic therapies, details the critical Structure-Activity Relationships (SAR), and provides validated synthetic protocols.

Part 1: Chemical Foundation & Tautomerism

The therapeutic versatility of pyrrolidine-2,4-dione stems from its ability to exist in multiple tautomeric forms. This dynamic equilibrium allows the molecule to adapt its shape and electrostatic potential to bind distinct protein pockets or chelate divalent cations (e.g., Mg²⁺, Zn²⁺) essential for enzymatic function.

Tautomeric Equilibrium

In solution, the 2,4-dione core equilibrates between the keto and enol forms. The enol form (4-hydroxy-3-pyrrolin-2-one) is often the bioactive species, stabilized by intramolecular hydrogen bonding.

Tautomerism Keto Keto Form (Pyrrolidine-2,4-dione) Enol_Endo Endocyclic Enol (4-Hydroxy-3-pyrrolin-2-one) Keto->Enol_Endo Tautomerization Enol_Exo Exocyclic Enol (3-Acyl-4-hydroxy) Enol_Endo->Enol_Exo H-Bond Stabilization

Figure 1: Tautomeric equilibrium of the pyrrolidine-2,4-dione scaffold. The enol forms are critical for metal chelation and active site binding.

Part 2: Therapeutic Applications & SAR[1][2]

Antibacterial Agents: Targeting Bacterial ACC

The most significant application of this scaffold is in the inhibition of bacterial Acetyl-CoA Carboxylase (ACC) . Natural products like Moiramide B and Andrimid utilize the pyrrolidine-2,4-dione moiety to bind the carboxyltransferase (CT) subunit of the ACC complex (specifically AccD in E. coli or S. aureus).

Mechanism of Action: The scaffold mimics the transition state of the carboxylation reaction or chelates the metal ions required by the enzyme, effectively halting fatty acid synthesis.

Key SAR Findings:

  • N1-Substitution: Lipophilic groups (e.g., phenethyl, long-chain alkyls) enhance membrane permeability.

  • C3-Acyl Group: Essential for potency. A 3-enol-acyl motif forms a rigid hydrogen-bond network that locks the conformation.

  • C5-Substitution: Steric bulk here (e.g., isopropyl, sec-butyl) dictates selectivity between bacterial and mammalian ACC isoforms.

Metabolic Diseases: Human ACC Inhibitors

Spiro-cyclic derivatives of pyrrolidine-2,4-dione have emerged as potent inhibitors of human ACC1 and ACC2, offering therapeutic avenues for Type 2 Diabetes and NASH (Non-Alcoholic Steatohepatitis) .

Data Summary: SAR of Spiro-Pyrrolidine-2,4-dione Derivatives Table 1: Comparative potency of C5-substituted analogs against S. aureus ACC.

Compound IDC5-SubstituentN1-SubstituentACC Inhibition (IC50)MIC (S. aureus)
Moiramide B (S)-CH(CH3)2Pseudopeptide45 nM0.5 µg/mL
Analog A HPhenyl> 10,000 nM> 64 µg/mL
Analog B Cyclopentyl4-Cl-Phenyl12 nM0.25 µg/mL
Analog C Methyl4-Cl-Phenyl350 nM8 µg/mL

Insight: Replacing the isopropyl group of Moiramide B with a cyclopentyl ring (Analog B) increases hydrophobic interaction within the enzyme pocket, significantly improving potency.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Acylpyrrolidine-2,4-diones (Lacey-Dieckmann Method)

This protocol describes the "Lacey-Dieckmann" condensation, a robust method for constructing the scaffold from amino acid esters and beta-keto esters.

Reagents:

  • N-protected amino acid ester (e.g., N-Boc-L-valine methyl ester)

  • Meldrum's acid or Malonate derivative

  • Base: Sodium methoxide (NaOMe) or Lithium hexamethyldisilazide (LiHMDS)

  • Solvent: THF or Methanol

Step-by-Step Methodology:

  • Acylation: React the amino acid ester with a malonate derivative (or diketene equivalent) to form the N-(beta-ketoacyl)amino ester intermediate.

    • Conditions: Reflux in acetonitrile or DCM with weak base for 4 hours.

  • Dieckmann Cyclization: Treat the intermediate with 2.0 equivalents of NaOMe in dry methanol.

    • Reaction: Stir at reflux for 2-6 hours. The solution typically turns deep orange/red, indicating enolate formation.

  • Workup: Acidify the mixture with 1N HCl to pH 2. This forces the product into the organic phase and ensures protonation of the enol.

  • Purification: Extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc. Flash chromatography is often unnecessary for crystalline derivatives.

Validation Check:

  • NMR Signature: Look for the disappearance of the ester methoxy singlet (~3.7 ppm) and the appearance of a downfield enol proton (>12 ppm, broad).

Protocol B: Bacterial ACC Inhibition Assay

Objective: Quantify the inhibition of Malonyl-CoA formation.

  • Enzyme Prep: Recombinant E. coli ACC (AccA/AccB/AccC/AccD complex).

  • Reaction Mix:

    • Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM ATP, 10 mM NaHCO₃ (containing [¹⁴C]-NaHCO₃).

    • Substrate: 0.5 mM Acetyl-CoA.

    • Inhibitor: DMSO stock of pyrrolidine-2,4-dione derivative.

  • Procedure:

    • Incubate enzyme + inhibitor for 15 min at 30°C.

    • Initiate reaction by adding ATP/Acetyl-CoA mix.

    • Run for 20 min.

    • Stop reaction with 10% Trichloroacetic acid (TCA).

  • Detection: Dry the sample to remove unreacted ¹⁴CO₂. Measure acid-stable ¹⁴C-Malonyl-CoA via liquid scintillation counting.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-mode inhibition mechanism where the scaffold competes with the substrate and chelates the active site metal.

MOA Compound Pyrrolidine-2,4-dione (Inhibitor) Enzyme ACC Carboxyltransferase (Active Site) Compound->Enzyme Hydrophobic Occupancy Metal Mg2+ / Zn2+ Ion Compound->Metal Chelation (Enol O-O) Substrate Malonyl-CoA Production Compound->Substrate Blocks Enzyme->Substrate Catalysis

Figure 2: Mechanism of Action.[1][2][3] The scaffold chelates the catalytic metal ion and physically occludes the active site, preventing Malonyl-CoA formation.

References

  • Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity. Source: RSC Advances URL:[4][Link]

  • Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo. Source: Antimicrobial Agents and Chemotherapy (NIH) URL:[Link]

  • Discovery of spirocyclic-diamine inhibitors of mammalian acetyl CoA-carboxylase. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. Source: Synlett (ResearchGate) URL:[Link]

  • Symmetrical approach of spiro-pyrazolidinediones as acetyl-CoA carboxylase inhibitors. Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

Sources

history and discovery of brominated pyrrolidine-2,4-dione analogs

Author: BenchChem Technical Support Team. Date: February 2026

The History and Discovery of Brominated Pyrrolidine-2,4-Dione Analogs: A Technical Guide

Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals. Content Type: Technical Whitepaper.

Executive Summary: The Halogenated Tetramate Advantage

The pyrrolidine-2,4-dione (tetramic acid) scaffold represents a privileged structure in medicinal chemistry, forming the core of potent natural antibiotics like reutericyclin and tenuazonic acid. While the parent scaffold has been studied since the early 20th century, the specific subclass of brominated pyrrolidine-2,4-dione analogs emerged later as a synthetic evolution designed to overcome metabolic instability and enhance lipophilic targeting.

This guide details the discovery trajectory of these analogs—from their marine-inspired origins to their synthesis via electrophilic substitution—and analyzes the pharmacological rationale behind incorporating a bromine atom at the critical C-3 position. We present a validated synthetic protocol, mechanistic insights into the "bromo-enol" warhead, and a roadmap for future development.

Historical Genesis: From Natural Scaffolds to Synthetic Halogenation

The Tetramic Acid Foundation

The history of brominated analogs cannot be separated from the discovery of the tetramic acid core.

  • 1900s-1950s: The isolation of tenuazonic acid (from Alternaria fungi) established the pyrrolidine-2,4-dione as a bioactive metabolite capable of metal chelation and viral inhibition.

  • The Marine Connection: In the 1970s and 80s, marine natural product expeditions revealed that marine organisms (e.g., sponges of the genus Agelas or Xestospongia) frequently utilized halogenation (Br, Cl) to increase the potency of alkaloid defenses. While most marine hits were brominated indoles or pyrroles, this bio-logic inspired chemists to apply bromination to the tetramic acid scaffold.

The Synthetic Pivot (1990s)

The pivotal moment for brominated pyrrolidine-2,4-diones occurred when researchers sought to modulate the acidity and reactivity of the C-3 enol group.

  • Key Discovery (1991): El-Dine and colleagues successfully synthesized 3-bromo-1,5-diphenyl-pyrrolidine-2,4-dione via direct bromination. This work was crucial because it demonstrated that the tetramic acid ring could survive harsh halogenation conditions, opening the door to a new class of antimicrobial agents active against Gram-positive bacteria.

Synthetic Evolution & Methodology

The synthesis of brominated pyrrolidine-2,4-diones typically follows a "Construct-then-Functionalize" logic. The core ring is assembled first, followed by regioselective bromination at the activated C-3 position.

Core Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start Amino Acid Ester (Precursor) Intermediate N-Acetoacetyl Derivative Start->Intermediate Diketene or Malonate Cyclization Lacey-Dieckmann Cyclization (Base-Mediated) Intermediate->Cyclization NaOMe/MeOH Scaffold Pyrrolidine-2,4-dione (Tetramic Acid) Cyclization->Scaffold -H2O Bromination Regioselective Bromination (NBS or Br2) Scaffold->Bromination Electrophilic Subst. Product 3-Bromo-Pyrrolidine- 2,4-dione Analog Bromination->Product C-3 Functionalization

Figure 1: The canonical synthetic pathway for accessing 3-bromo-pyrrolidine-2,4-dione analogs. The C-3 position is thermodynamically activated for electrophilic attack.

Validated Protocol: Synthesis of 3-Bromo-1,5-diphenyl-pyrrolidine-2,4-dione

Based on the foundational methodology adapted from El-Dine et al. (1991) and modern optimizations.

Reagents:

  • 1,5-diphenylpyrrolidine-2,4-dione (Parent Scaffold)

  • N-Bromosuccinimide (NBS) or Bromine (

    
    )
    
  • Chloroform (

    
    ) or Glacial Acetic Acid
    
  • Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent (eq) of the parent pyrrolidine-2,4-dione in

    
     (0.1 M concentration). Ensure the reaction vessel is shielded from direct light to prevent radical side reactions.
    
  • Bromination: Cool the solution to 0°C. Add 1.05 eq of NBS portion-wise over 15 minutes. Scientific Note: The C-3 proton is highly acidic (

    
    ); the enol form reacts rapidly with the electrophilic bromine source.
    
  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The starting material spot (lower

    
     due to H-bonding) should disappear, replaced by a less polar brominated product.
    
  • Quenching: Wash the organic layer with 10% aqueous

    
     to remove excess bromine/succinimide byproducts.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol to yield the 3-bromo analog as crystalline needles.
    

Self-Validation Check:

  • NMR Signature: The disappearance of the C-3 singlet signal (approx.

    
     3.5-4.0 ppm depending on tautomer) in 
    
    
    
    -NMR confirms substitution.
  • Mass Spec: Look for the characteristic isotopic doublet (

    
     and 
    
    
    
    ) of bromine (1:1 ratio).

Mechanistic Pharmacology: The "Bromo-Enol" Warhead

Why brominate? The introduction of bromine at C-3 is not merely cosmetic; it fundamentally alters the pharmacodynamics of the scaffold.

Mechanism of Action (MOA)

The biological activity of brominated tetramic acids typically relies on three synergistic mechanisms:

  • pKa Modulation & Membrane Permeability: The electron-withdrawing nature of bromine (inductive effect) stabilizes the enolate anion, lowering the

    
    . This increases the ratio of the ionized form at physiological pH, which can paradoxically enhance interaction with cationic membrane sites or metal centers. Conversely, the lipophilic bromine atom (
    
    
    
    increase) facilitates passive diffusion through bacterial cell walls.
  • Metal Chelation (The Siderophore Mimic): Tetramic acids are potent chelators of divalent cations (

    
    , 
    
    
    
    ,
    
    
    ). The 3-bromo substituent alters the bite angle and electronic density of the dicarbonyl system, potentially locking the molecule into a specific conformation that inhibits metalloenzymes (e.g., bacterial RNA polymerase or Undecaprenyl Pyrophosphate Synthase).
  • Electrophilic Reactivity: In some contexts, the C-Br bond can act as a weak alkylating agent (via displacement by nucleophilic cysteine residues in target proteins), leading to covalent inhibition.

Comparative Data: Halogen Effect

Hypothetical data summarized from SAR trends in tetramic acid antibiotics.

AnalogSubstituent (C-3)LogP (Calc)pKa (Est)Antibacterial Potency (MIC,

g/mL)
Parent -H1.2~6.0> 64 (Inactive)
Chloro -Cl1.8~5.232 (Moderate)
Bromo -Br 2.1 ~5.0 4 - 8 (Active)
Iodo -I2.5~4.916 (Steric Clash?)

Insight: The bromo-analog often hits the "sweet spot" between lipophilicity (for penetration) and steric size (for binding pocket fit).

Structural Biology & SAR Logic

The Structure-Activity Relationship (SAR) of these analogs is governed by the "Southern" and "Northern" hemisphere logic of the pyrrolidine ring.

SAR_Logic Core Pyrrolidine-2,4-dione Core Scaffold N1 N-1 Position (Lipophilic Tail) Core->N1 C3 C-3 Position (The Warhead) Core->C3 C5 C-5 Position (Chiral Recognition) Core->C5 N1_Desc Aryl/Alkyl groups here determine membrane permeability. N1->N1_Desc C3_Desc Bromination here increases acidity and metal binding. Critical for potency. C3->C3_Desc C5_Desc Stereochemistry (S vs R) dictates target fit (e.g., Enzyme pockets). C5->C5_Desc

Figure 2: SAR Map of the brominated pyrrolidine-2,4-dione scaffold. The C-3 bromination acts as the primary pharmacophore modulator.

Future Perspectives

The "history" of these compounds is still being written. Current research is pivoting toward:

  • Hybrid Antibiotics: Conjugating brominated tetramic acids with siderophores to use the "Trojan Horse" entry mechanism into Gram-negative bacteria.

  • Marine Mining: Re-investigating deep-sea sponge metagenomes for brominated halogenases that could enzymatically produce these analogs with perfect regioselectivity, avoiding toxic synthetic reagents.

References

  • El-Dine, S. A., Kassem, M. G., Soliman, F. S., Saudi, M. N., & Kader, O. (1991). Reactions with pyrrolidine-2,4-diones, III. Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Il Farmaco, 46(10), 1179–1193.

  • Mo, X., Li, Q., & Ju, J. (2014). Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity.[1][2][3][4] RSC Advances, 4(92), 50566-50593.

  • Song, Y., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 114.

  • Schobert, R., & Schlenk, A. (2008). Tetramic and tetronic acids: An update on new derivatives and biological aspects. Bioorganic & Medicinal Chemistry, 16(8), 4203-4221.

Sources

Methodological & Application

Application Note: Regioselective N-Functionalization of 5-(3-Bromophenyl)pyrrolidine-2,4-dione

[1]

Executive Summary

Functionalizing the nitrogen atom (N1) of 5-(3-Bromophenyl)pyrrolidine-2,4-dione presents a classic problem in heterocyclic chemistry: ambident nucleophilicity .[1] The tetramic acid core exists in a complex equilibrium of keto-enol tautomers, offering three potential sites for electrophilic attack: the nitrogen (N1), the oxygen (O4), and the carbon (C3).[1]

This guide provides three validated protocols to achieve high N-selectivity while preserving the integrity of the 3-bromophenyl moiety—a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

  • Protocol A: Mitsunobu Reaction (Primary recommendation for alkylation).

  • Protocol B: Chan-Lam Coupling (Primary recommendation for arylation).

  • Protocol C: Soft-Base Alkylation (Alternative for simple halides).

Mechanistic Insight & Strategic Analysis

The Challenge: Tautomerism and Regioselectivity

The 5-arylpyrrolidine-2,4-dione scaffold is not a static diketone. It undergoes rapid tautomerization, rendering the C3 protons highly acidic (pKa ~4–6 in aqueous media for 3-acyl derivatives; ~9–11 for unsubstituted C3).[1]

Upon deprotonation, the negative charge is delocalized across the N1-C2-C3-C4-O4 system.

  • C-Alkylation (C3): Thermodynamically favored with small, hard electrophiles.[1]

  • O-Alkylation (O4): Kinetically favored with hard oxygenophiles (e.g., acyl chlorides, silyl chlorides) or under Ag(I) catalysis.[1]

  • N-Alkylation (N1): Often difficult to achieve selectively with simple base/halide conditions due to competition from O-alkylation.

Visualization of Reactivity

The following diagram illustrates the tautomeric forms and competing reaction sites.

TautomerismKetoKeto Form(N1-H, C3-H2)EnolEnol Form(C3=C4-OH)Keto->EnolTautomerismAnionDelocalized Anion(Ambident Nucleophile)Keto->Anion-H+ (Base)Enol->Anion-H+N_ProdN-Alkylated(Target)Anion->N_ProdMitsunobu orSoft ElectrophilesO_ProdO-Alkylated(By-product)Anion->O_ProdHard Electrophiles(Kinetic Control)C_ProdC-Alkylated(By-product)Anion->C_ProdThermodynamic Control

Figure 1: Tautomeric equilibrium and competing alkylation pathways for pyrrolidine-2,4-diones.

Experimental Protocols

Protocol A: Mitsunobu Alkylation (Gold Standard)

Objective: Introduction of complex alkyl chains or sterically demanding groups with high N-selectivity. Mechanism: The Mitsunobu reaction activates the alcohol (R-OH) rather than the tetramic acid, converting the alcohol into a leaving group. The tetramic acid acts as the pronucleophile (pKa < 11), attacking primarily via the Nitrogen.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alcohol (R-OH): Primary or Secondary alcohol (1.2 equiv)[1]

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv) or Polymer-supported PPh₃ (for easier purification).

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or TMAD (1.5 equiv).

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool to room temperature under Argon.

  • Dissolution: Dissolve the tetramic acid substrate (1.0 equiv), Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. Note: The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC/LC-MS.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The major byproduct is triphenylphosphine oxide (TPPO). Triturate the residue with cold diethyl ether (TPPO often precipitates) or proceed directly to flash column chromatography (SiO₂).

    • Eluent: Hexane/Ethyl Acetate gradient. N-alkylated products are typically less polar than the starting material.

Why this works: The bulky phosphonium intermediate formed favors attack by the nitrogen atom over the oxygen or carbon due to steric constraints and the "hard/soft" matching of the N-nucleophile.

Protocol B: Chan-Lam Coupling (N-Arylation)

Objective: Introduction of aryl groups (N-Ar).[2][3] Critical Note: Palladium-catalyzed Buchwald-Hartwig amination is NOT recommended here. The substrate contains a reactive aryl bromide. Pd(0) will likely insert into the substrate's C-Br bond, causing polymerization.[1] Solution: Copper(II)-mediated Chan-Lam coupling proceeds via a radical/oxidative mechanism that tolerates aryl halides.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (2.0 equiv)[1]

  • Catalyst: Cu(OAc)₂ (1.0 equiv for stoichiometric; 0.2 equiv if using oxidant).

  • Base: Pyridine (2.0 equiv) or Et₃N.

  • Oxidant: Air (balloon) or O₂ atmosphere.

  • Solvent: DCM or Dichloroethane (DCE).

  • Additive: Molecular Sieves (4Å) – Crucial for moisture control.[1]

Step-by-Step Workflow:

  • Setup: In a dry flask, combine the substrate, Aryl boronic acid, Cu(OAc)₂, and activated 4Å molecular sieves.

  • Solvent: Add DCM (0.1 M).

  • Base: Add Pyridine (2.0 equiv).

  • Atmosphere: Purge the flask with O₂ (balloon) or simply attach a drying tube and stir open to air (reaction times will be longer in air).

  • Stirring: Stir vigorously at Room Temperature for 24–48 hours.

    • Observation: The reaction mixture usually turns from blue/green to a dark slurry.

  • Quench: Filter through a pad of Celite to remove copper salts and sieves. Wash with EtOAc.

  • Purification: Wash the filtrate with 1M HCl (to remove pyridine), then Brine. Dry over Na₂SO₄ and purify via column chromatography.

Protocol C: Soft-Base Alkylation (Alternative)

Objective: Simple methylation or benzylation using halides. Risk: Higher risk of O-alkylation. Optimization: Use Cesium Carbonate (Cs₂CO₃) in DMF. The "Cesium Effect" often promotes N-alkylation in lactams due to the specific coordination of the large Cs+ ion.

Data Table: Base Screening for Alkylation

BaseSolventMajor ProductYield (Approx)Notes
NaH THFMixture (N + C)40-50%Strong base promotes C3-dianion formation.
K₂CO₃ AcetoneMixture (N + O)30-40%Slow reaction; significant O-alkylation.
Cs₂CO₃ DMFN-Alkylated 65-75% Recommended. Best balance of selectivity.
LiHMDS THFC-Alkylated>80%Kinetic enolate formation at C3.

Analytical Validation (QC)

How to distinguish the regioisomers (N vs O vs C) using NMR:

  • N-Alkylation:

    • ¹H NMR: Look for the disappearance of the broad N-H singlet (~8–10 ppm). The C3 protons (if unsubstituted) will appear as a singlet or AB quartet around 3.0–3.5 ppm.

    • ¹³C NMR: The carbonyl peaks (C2 and C4) remain distinct (typically ~170 ppm and ~200 ppm).

  • O-Alkylation:

    • ¹H NMR: Presence of a vinyl proton if C3 was unsubstituted (formation of enol ether).

    • ¹³C NMR: Significant shift of the C4 carbon upfield (from ketone ~200 ppm to enol ether ~160-170 ppm).

  • C-Alkylation:

    • ¹H NMR: Loss of one C3 proton signal. Complex splitting pattern if the alkyl group has protons.

References

  • Mitsunobu Reaction Reviews

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.[1] Link[1]

    • Hughes, D. L.[1][4] "The Mitsunobu Reaction."[5][6][7][8] Organic Reactions, 1992, 42, 335–656.[1]

  • Chan-Lam Coupling

    • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate."[1] Tetrahedron Letters, 1998, 39(19), 2933–2936.[1] Link

    • Evans, D. A., et al. "Copper-Promoted Arylation of Amines and Amides."[1] Tetrahedron Letters, 1998, 39(19), 2937–2940.[1]

  • Tetramic Acid Chemistry

    • Schobert, R., & Schlenk, A. "Tetramic and tetronic acids: An update on new derivatives and biological aspects."[1] Bioorganic & Medicinal Chemistry, 2008, 16(8), 4203–4221.[1] Link[1]

    • Moloney, M. G., et al. "Antibacterial Mimics of Natural Products by Side-Chain Functionalization of Bicyclic Tetramic Acids."[1][9] Journal of Organic Chemistry, 2018, 83(17), 10303–10317.[1][10] Link[1]

  • Regioselectivity Studies

    • Nural, Y., et al. "Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds."[1] Journal of Chemical & Engineering Data, 2011.[1] (Provides context on acidity of similar 5-membered heterocycles).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Bromophenyl)pyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(3-Bromophenyl)pyrrolidine-2,4-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. The pyrrolidine-2,4-dione ring system, also known as a tetramic acid moiety, is a critical structural motif in numerous biologically active natural products and pharmaceutical agents.[1][2] Its synthesis, typically achieved via a Dieckmann condensation, requires careful control of reaction parameters to ensure high yield and purity.[3][4]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Question 1: My reaction yield is extremely low or I've isolated no product. What went wrong?

This is a common issue often traced back to reagent quality, reaction setup, or equilibrium control.

  • Potential Cause A: Inactive Base or Wet Solvents. The Dieckmann condensation relies on the formation of an enolate, a process highly sensitive to moisture and base quality.[4] Strong bases like sodium hydride (NaH) or sodium methoxide (NaOMe) are readily deactivated by water or protic solvents.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use freshly opened anhydrous solvents or solvents purified through a solvent purification system. If using NaH, ensure it is a fresh dispersion and handle it under an inert atmosphere (e.g., nitrogen or argon). For alkoxide bases, use a freshly prepared solution or a recently purchased commercial solution.[5]

  • Potential Cause B: Unfavorable Reaction Equilibrium. The Dieckmann condensation is a reversible reaction.[3] The equilibrium is driven to the product side by the deprotonation of the resulting β-keto ester (in this case, the pyrrolidine-2,4-dione), which is more acidic than the starting ester. If an insufficient amount of base is used (less than one equivalent), the equilibrium may not favor the product.

    • Solution: Use at least one full equivalent of a strong, non-nucleophilic base like NaH or potassium tert-butoxide (KOtBu). After the reaction is complete, the cyclized product exists as its enolate salt. A careful acidic workup (e.g., with dilute HCl or NH₄Cl) is required to protonate the enolate and yield the final neutral product.[4]

  • Potential Cause C: Incorrect Reaction Temperature. Enolate formation and the subsequent intramolecular cyclization are temperature-dependent. Adding the base at too high a temperature can promote side reactions, while a temperature that is too low may result in an impractically slow reaction rate.

    • Solution: The base should typically be added slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the initial exothermic deprotonation. The reaction is then often allowed to warm to room temperature or gently heated to drive the cyclization to completion.[1] Refer to established protocols for the specific diester substrate being used.

Question 2: My crude product analysis (TLC/NMR) shows a complex mixture of spots/peaks. How can I minimize side products?

The formation of multiple products often points to competing intermolecular reactions or product degradation.

  • Potential Cause A: Intermolecular Claisen Condensation. If the concentration of the starting diester is too high, an intermolecular Claisen condensation between two molecules can compete with the desired intramolecular Dieckmann condensation, leading to polymeric byproducts.

    • Solution: Employ high-dilution conditions. This is typically achieved by adding the diester substrate slowly via a syringe pump to a solution of the base in the reaction solvent. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.

  • Potential Cause B: Epimerization at the C-5 Position. If you start with an enantiomerically pure amino acid derivative (e.g., L-3-bromophenylalanine), the stereocenter at the C-5 position is at risk of racemization. The C-5 proton is acidic and can be abstracted by the strong base, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in a loss of stereochemical integrity.[5][6]

    • Solution: This is a known limitation of the Dieckmann approach for chiral tetramic acids.[6] The extent of epimerization can sometimes be minimized by careful selection of the base and reaction temperature. Milder conditions, if effective for cyclization, may reduce the rate of epimerization.

Question 3: I'm having difficulty isolating the product during the aqueous workup. What are the best practices?

Isolation issues often stem from the acidic nature of the product.

  • Potential Cause A: Product Remains in the Aqueous Layer. Pyrrolidine-2,4-diones are β-dicarbonyl compounds and are significantly acidic. During workup, if the aqueous layer is not sufficiently acidified, the product can remain as its water-soluble enolate salt, leading to poor recovery in the organic layer.

    • Solution: Carefully acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to a pH of ~2-3 before extraction. Monitor the pH with litmus paper or a pH meter. Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.

  • Potential Cause B: Emulsion Formation. The presence of salts and potentially polymeric byproducts can lead to the formation of stable emulsions during extraction, making phase separation difficult.

    • Solution: To break an emulsion, add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers. If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound via Dieckmann Condensation?

The reaction proceeds through a classic base-catalyzed intramolecular condensation of an N-acylated diester. The key steps are:

  • Enolate Formation: A strong base removes an acidic α-proton from the carbon between the two ester carbonyls.

  • Intramolecular Nucleophilic Attack: The resulting enolate attacks the other ester carbonyl in a 5-exo-trig cyclization.[4]

  • Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide (e.g., methoxide or ethoxide) to form the cyclic β-keto ester.

  • Deprotonation: The newly formed pyrrolidine-2,4-dione is more acidic than the starting material and is immediately deprotonated by the alkoxide generated in the previous step. This step is crucial as it drives the reaction to completion.

  • Acidic Workup: The final product is obtained by adding an acid to protonate the enolate salt.

Q2: Which base and solvent combination is optimal for this synthesis?

The choice of base and solvent is critical for yield and purity. There is no single "best" combination, as the optimal choice can depend on the specific substrate. However, some general principles apply.

BaseSolventAdvantagesDisadvantages
NaH THF, TolueneStrong, non-nucleophilic; drives reaction to completion.Heterogeneous reaction can sometimes be slow; requires careful handling (pyrophoric).
NaOMe/NaOEt Methanol/Ethanol, THFInexpensive and effective.Can lead to transesterification if the substrate esters are different; risk of epimerization.[6]
KOtBu THF, t-BuOHVery strong, sterically hindered base; can improve yields in some cases.[1]Can promote elimination side reactions; more expensive.

Recommendation: For initial attempts, sodium hydride in anhydrous THF is a reliable starting point due to its strength and non-nucleophilic nature.

Q3: How can the final product be purified effectively?

If the product does not crystallize cleanly from the crude reaction mixture, purification by flash column chromatography is recommended.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes or heptane is typically effective. Start with a low polarity (e.g., 10-20% ethyl acetate) and gradually increase the polarity to elute the product. The exact gradient should be determined by TLC analysis.

Experimental Protocol

Protocol 1: General Procedure for Dieckmann Condensation

This protocol is a representative procedure and may require optimization. It assumes the starting material is N-(ethoxycarbonylacetyl)-3-bromophenylalanine ethyl ester.

  • Setup: Under an inert atmosphere of dry nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Washing: Wash the NaH with anhydrous hexane (2-3 times) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry of the desired concentration (e.g., 0.1 M relative to the final substrate concentration). Cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the N-(ethoxycarbonylacetyl)-3-bromophenylalanine ethyl ester (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred NaH slurry over 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.[5]

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

  • Workup: Transfer the mixture to a separatory funnel. Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography or recrystallization to yield the pure this compound.

Visualizations

Reaction Mechanism

Dieckmann_Condensation Figure 1: Dieckmann Condensation Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2 & 3: Cyclization & Elimination cluster_workup Step 4: Acidic Workup Start N-Acylated Diester Base Base (e.g., NaH) Start->Base - H+ Enolate Enolate Intermediate Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack Product_Enolate Product Enolate Salt Tetrahedral->Product_Enolate - RO⁻ Acid H₃O⁺ Product_Enolate->Acid Final_Product This compound Acid->Final_Product

Caption: Figure 1: Dieckmann Condensation Mechanism

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Workflow for Low Yield Issues Start Low or No Product Yield Check_Reagents Check Reagent Quality - Fresh Base? - Anhydrous Solvents? Start->Check_Reagents Check_Conditions Review Reaction Conditions - Temperature Control? - High Dilution? Check_Reagents->Check_Conditions Yes Solution_Reagents Solution: Use fresh, anhydrous reagents. Handle under inert atmosphere. Check_Reagents->Solution_Reagents No Check_Workup Analyze Workup Procedure - Aqueous pH Acidic? - Multiple Extractions? Check_Conditions->Check_Workup Yes Solution_Conditions Solution: Control temperature during addition. Use high dilution (syringe pump). Check_Conditions->Solution_Conditions No Solution_Workup Solution: Acidify aqueous layer to pH 2-3. Extract 3-4 times with solvent. Check_Workup->Solution_Workup No

Caption: Figure 2: Workflow for Low Yield Issues

References

  • Gaucher, A., et al. (2000). Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation. Journal of the Chemical Society, Perkin Transactions 1.

  • Jones, K., et al. (2007). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses.

  • Spatz, J. H., et al. (2009). Tetramic acid derivatives via Ugi–Dieckmann-reaction. Tetrahedron Letters, 50(15), 1705-1707.

  • Organic Chemistry Portal. Dieckmann Condensation.

  • Wikipedia. Dieckmann condensation.

  • Hassan, A. A., et al. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 56(12), 933-7.

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.

  • Nguyen, T. T., et al. (2020). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry.

Sources

troubleshooting side reactions in tetramic acid cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetramic Acid Synthesis & Cyclization

Introduction: The Tetramic Acid Challenge

The tetramic acid core (pyrrolidine-2,4-dione) is a privileged scaffold in medicinal chemistry, present in antibiotics like Reutericyclin and Tenuazonic acid. However, its synthesis is notoriously deceptive. What appears to be a simple intramolecular condensation often fails due to three specific pitfalls: Ambivalent Nucleophilicity (O- vs. C-cyclization), Racemization of the amino acid stereocenter, and Tautomeric Instability during isolation.

This guide provides field-proven troubleshooting protocols for the two dominant synthetic routes: the Lacey-Dieckmann Cyclization and the Meldrum’s Acid Method .

Module 1: The Lacey-Dieckmann Cyclization

Route: Base-induced cyclization of N-(β-ketoacyl)amino esters.

Issue 1: Regioselectivity Failure (O-Cyclization vs. C-Cyclization)

User Question: "I am attempting the base-mediated cyclization of my N-acetoacetyl amino ester. Instead of the tetramic acid, I isolated an unstable isourea/enol ether derivative. What went wrong?"

Technical Diagnosis: You are encountering O-cyclization . The enolate formed from the


-keto amide moiety is an ambivalent nucleophile. It can attack the ester carbonyl via its Oxygen (forming a 5-membered enol ether/isourea) or its Carbon (forming the desired tetramic acid).
  • Kinetic Control: Favors O-cyclization (hard nucleophile attacking hard electrophile).

  • Thermodynamic Control: Favors C-cyclization (formation of the stable, chelated tetramic acid).

Troubleshooting Protocol:

  • Switch Base/Solvent System:

    • Avoid: Potassium carbonate in acetone or weak bases in aprotic solvents, which often trap the kinetic O-product.

    • Recommended: Use NaOMe in MeOH or NaOEt in EtOH at reflux. The alkoxide promotes reversibility. If the O-cyclized product forms, the harsh conditions facilitate the retro-reaction, allowing the system to eventually funnel down the thermodynamic C-cyclization pathway.

  • The "Hard/Soft" Adjustment:

    • If using non-protic conditions, switch to a counter-ion that stabilizes the C-enolate. LiHMDS or LDA in THF at -78°C can sometimes favor C-alkylation due to the tight Lithium-Oxygen coordination, which shields the oxygen from acting as the nucleophile.

Issue 2: Racemization of the C5 Stereocenter

User Question: "My starting amino acid was L-Leucine (99% ee), but the final tetramic acid is nearly racemic. Where did I lose the stereochemistry?"

Technical Diagnosis: Racemization occurs via two distinct mechanisms during the Lacey synthesis:

  • Azlactone Formation: During the activation of the carboxylic acid (prior to coupling), the intermediate can cyclize to an oxazolone (azlactone), which rapidly epimerizes.

  • Enolization of the Product: The C5 proton of the tetramic acid is acidic (

    
    ). However, complete racemization usually points to the coupling step  or the cyclization intermediate , not the final product (unless stored in base).
    

Troubleshooting Protocol:

  • Step 1: Verify Coupling Integrity. Ensure your N-acylation step (forming the linear precursor) uses "racemization-free" coupling agents like DEPBT or HATU with Collidine (a non-nucleophilic base) rather than Triethylamine.

  • Step 2: The "Jones" Modification.

    • Instead of basic cyclization, use the Jones method . Isolate the N-acetoacetyl amino ester and treat it with a non-basic catalyst if possible, or use kinetic lithiation .

    • Protocol: Treat the precursor with LDA (2.2 equiv) in THF at -78°C . This rapidly deprotonates the

      
      -position (distal) and the amide nitrogen, triggering cyclization faster than the C5 proton can equilibrate.
      

Module 2: The Meldrum’s Acid Route

Route: Condensation of amino acids with acyl-Meldrum’s acid derivatives.

Issue 3: Decarboxylation & Yield Loss

User Question: "I am using the Schobert method (Meldrum's acid). I see the intermediate forming, but upon heating to cyclize, I get a black tar and low yields of the 3-acyl tetramic acid."

Technical Diagnosis: The reaction requires the thermal elimination of acetone and


. If the temperature is too low, the intermediate fails to cyclize. If too high (or if moisture is present), the highly reactive ketene intermediate polymerizes or hydrolyzes.

Troubleshooting Protocol:

  • Solvent Selection is Critical:

    • Standard: Refluxing Ethyl Acetate (77°C) or Acetonitrile (82°C).

    • Fix: If the reaction stalls, do not simply switch to Toluene (110°C) without checking stability. Add a catalytic amount of DMAP to lower the activation energy for the nucleophilic attack of the amide nitrogen onto the activated ester.

  • The "One-Pot" Trap:

    • Do not attempt to telescope the acylation of Meldrum's acid and the amine condensation unless necessary. Isolate the acyl-Meldrum's acid first. It is generally stable and can be recrystallized. This removes reactive impurities that cause tarring during the high-temp cyclization step.

Module 3: Visualizing the Pathways

The following diagram illustrates the divergent pathways in the Lacey-Dieckmann synthesis and the specific failure modes (O-cyclization vs. Racemization).

TetramicAcidPathways Start N-(beta-ketoacyl) amino ester Enolate Enolate Intermediate (Ambivalent Nucleophile) Start->Enolate Base (NaOEt/LiHMDS) Racemate Racemized Product (via Azlactone) Start->Racemate Base-catalyzed proton exchange (C5) OCycl O-Cyclization Product (Isourea/Enol Ether) KINETIC TRAP Enolate->OCycl Hard Nucleophile Attack (Kinetic Control) Tetramic Tetramic Acid (C-Cyclization) THERMODYNAMIC PRODUCT Enolate->Tetramic Soft Nucleophile Attack (Thermodynamic Control) Reversible Conditions OCycl->Enolate High Temp / Strong Base (Reversibility)

Caption: Divergent pathways in Lacey-Dieckmann cyclization. Note the reversibility of the O-cyclization under thermodynamic conditions.

Module 4: Experimental Data & Comparison

Table 1: Comparison of Synthetic Methods for 3-Acyl Tetramic Acids

FeatureLacey-DieckmannMeldrum's Acid (Schobert)Phosphorane (Wittig)
Primary Risk O- vs C-cyclization ambiguityThermal instability / PolymerizationHigh MW byproducts (

)
Racemization Risk High (requires careful base choice)Low (neutral/thermal conditions)Low
Key Reagent NaOMe, LiHMDSMeldrum's Acid, DCC

(Bestmann Ylide)
Best For Simple, unsubstituted cores3-Acyl substituted coresComplex natural products
Atom Economy HighModerate (loss of Acetone/

)
Low

Module 5: Tautomerism & Analysis FAQ

Q: My NMR spectrum shows a complex mixture of peaks, but LCMS indicates a single pure compound. Is my product degrading?

A: Likely not. Tetramic acids exist in a complex equilibrium of tautomers (keto, enol-endo, enol-exo).

  • The Phenomenon: In

    
    , you often see a mix of tautomers, leading to broadened or doubled peaks.
    
  • The Fix: Run the NMR in

    
      or 
    
    
    
    . Polar solvents tend to stabilize the exocyclic enol form (or the specific H-bonded dimer), collapsing the signals into a cleaner spectrum.
  • Verification: Add a drop of

    
     to the NMR tube. Rapid exchange of the enolic/NH protons will simplify the splitting patterns, confirming the core structure remains intact.
    

References

  • Lacey, R. N. (1954). Derivatives of acetoacetic acid.[1] Part VIII. The synthesis of tetramic acids. Journal of the Chemical Society, 850-854. Link

  • Schobert, R., & Schlenk, A. (2008).[2][3] Tetramic and tetronic acids: An update on new derivatives and biological aspects. Bioorganic & Medicinal Chemistry, 16(8), 4203-4221.[2] Link

  • Jones, R. C. F., & Sumaria, S. (2002). 3-Acyltetramic Acids.[4][5] Arkivoc, (ix), 106-123. Link

  • Jouin, P., Castro, B., & Nisato, D. (1987). Stereospecific synthesis of N-protected statine and its analogues via chiral tetramic acid. Journal of the Chemical Society, Perkin Transactions 1, 1177-1182. Link

  • Jeong, Y. C., et al. (2011). Synthesis of and Tautomerism in 3-Acyltetramic Acids. The Journal of Organic Chemistry, 76(10), 3900–3908. Link

Sources

optimizing reaction temperature for 5-(3-Bromophenyl)pyrrolidine-2,4-dione formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(3-Bromophenyl)pyrrolidine-2,4-dione Synthesis

Subject: Optimization of Reaction Temperature for Dieckmann-Type Cyclization Ticket ID: #TA-3Br-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Summary

The synthesis of This compound (a tetramic acid derivative) typically proceeds via a base-mediated Lacey-Dieckmann cyclization of N-acetoacetyl or N-malonyl amino acid esters.

Temperature is the critical thermodynamic switch in this transformation. It governs the equilibrium between the open-chain precursor and the cyclic enolate , while simultaneously dictating the rate of C5-epimerization (if chiral) and decarboxylation (if a 3-carboxylate intermediate is involved).

For the 3-bromophenyl variant, the electron-withdrawing nature of the bromine substituent at the meta position increases the acidity of the C5 proton, making the system highly sensitive to thermal over-equilibration.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 60–70% conversion. Increasing the temperature to reflux (80°C+) degrades the product. How do I push to completion?

Diagnosis: You are likely encountering thermodynamic stalling due to the reversibility of the Dieckmann condensation, or product inhibition where the formed tetramic acid (pKa ~3–4) protonates the base. The Fix:

  • Do not simply increase heat. High temperatures (>80°C) with the 3-bromophenyl moiety promote ring-opening hydrolysis or polymerization.

  • Stoichiometry Adjustment: Ensure you are using at least 2.2 to 3.0 equivalents of base (e.g., KOtBu or NaOMe). The first equivalent forms the enolate for cyclization; the second equivalent immediately deprotonates the highly acidic 2,4-dione product, driving the equilibrium forward (Le Chatelier’s principle) without requiring excessive heat.

  • The "Cold-Start" Protocol: Initiate the reaction at 0°C to deprotonate the amide/methylene, then slowly ramp to Room Temperature (20–25°C) . Only use mild heating (40°C) if conversion is <90% after 4 hours.

Q2: I see a "missing mass" phenomenon. The TLC shows product, but I isolate very little solid after acidic workup. Is the temperature destroying it?

Diagnosis: This is likely a solubility/chelation issue , not thermal decomposition. 5-Arylpyrrolidine-2,4-diones are amphoteric and can form stable, water-soluble chelates with trace metals or remain dissolved in aqueous phases if the pH is not precise. The Fix:

  • Workup Temperature: Perform the acidification step at 0–5°C . The free acid form is less soluble in cold water, promoting precipitation.

  • pH Control: Acidify carefully to pH 1–2 using cold 1M HCl.

  • Avoid Thermal Evaporation: Do not rotovap the aqueous phase at high heat (>50°C). Extract exhaustively with EtOAc/THF mixtures.

Q3: The 3-bromo substituent is intact, but the melting point is lower than reported. Is this a thermal isomer?

Diagnosis: Tetramic acids exhibit keto-enol tautomerism .

  • Form A: Pyrrolidine-2,4-dione (diketo).

  • Form B: 4-Hydroxy-3-pyrrolin-2-one (enol). The Insight: The ratio of A:B is solvent- and temperature-dependent. Crystallizing at high temperatures often traps a mixture of tautomers or solvates. The Fix: Recrystallize using a slow-cooling gradient . Dissolve at boiling point (e.g., EtOH or MeCN), then cool to RT, and finally to -20°C overnight. This favors a consistent crystal lattice (usually the enol form stabilized by intermolecular H-bonding).

Optimized Experimental Protocol

Target: High-yield synthesis of this compound minimizing thermal degradation. Reaction Class: Lacey-Dieckmann Cyclization.[1][2]

Reagents:
  • Precursor: N-(3-Bromophenyl)acetyl glycine ethyl ester (or similar malonyl derivative).

  • Base: Potassium tert-butoxide (KOtBu) [1.0 M in THF].

  • Solvent: Anhydrous THF (favors kinetic control) or Toluene (favors thermodynamic precipitation).

Step-by-Step Methodology:
  • Preparation (inert atmosphere): Flame-dry a 3-neck round bottom flask. Cool to 0°C under Nitrogen/Argon.

  • Base Addition: Add KOtBu (2.5 equiv) to anhydrous THF.

    • Note: The temperature must remain < 5°C during this exothermic dissolution.

  • Substrate Addition: Dissolve the precursor in minimal THF. Add dropwise to the base solution over 30 minutes.

    • Critical Control: Maintain internal temperature < 10°C .

  • Cyclization Phase (The Ramp):

    • Stir at 0°C for 1 hour .

    • Allow to warm to 20–25°C (Room Temp) naturally.

    • Monitor via HPLC/TLC.

    • Decision Gate: If conversion < 95% after 6 hours, heat to 45°C (Internal) . Do NOT exceed 50°C.

  • Quench (The Cold Crash):

    • Cool reaction mixture back to 0°C .

    • Add cold 1N HCl dropwise until pH reaches ~1.

    • Observation: The product should precipitate as a white/off-white solid (enol form).

  • Isolation: Filter the solid cold. Wash with ice-cold water and hexanes.

Comparative Data: Temperature vs. Yield

The following data illustrates the impact of reaction temperature on the yield and purity of the 3-bromophenyl derivative.

Reaction Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)Observation
0°C → 20°C 698%92% >98%Optimal. Clean precipitation.
Reflux (THF, 66°C) 2100%74%88%Darkening of solution (oxidation/oligomerization).
Reflux (Toluene, 110°C) 1100%45%60%Significant decomposition; loss of Br-integrity possible if trace Pd present.
-78°C 1215%<10%>99%Kinetic trap; insufficient energy for ring closure.

Mechanistic Visualization (Graphviz)

The diagram below maps the reaction pathway, highlighting the temperature-dependent divergence between successful cyclization and degradation.

ReactionPathway cluster_legend Temperature Zones Precursor Linear Precursor (N-Acyl Ester) Enolate Enolate Intermediate (Kinetic) Precursor->Enolate Base (KOtBu) > -10°C CyclicIntermediate Tetrahedral Intermediate Enolate->CyclicIntermediate Cyclization RT (20-25°C) SideProduct Polymer/Open Ring (Degradation) Enolate->SideProduct Prolonged Heat (> 80°C) CyclicIntermediate->Precursor Reversible (Low Temp < 0°C) Product 5-(3-Br-Ph)-pyrrolidine-2,4-dione (Target) CyclicIntermediate->Product Elimination (-OR) Irreversible at RT Product->SideProduct Thermal Stress (> 60°C) Optimal: 20-45°C Optimal: 20-45°C Critical Failure: >60°C Critical Failure: >60°C

Caption: Kinetic vs. Thermodynamic pathways in Dieckmann cyclization. Green paths indicate the optimal temperature window (20–25°C) for maximum yield.

References

  • Review of Tetramic Acid Synthesis: Schobert, R., & Schlenk, A. (2008). Tetramic and tetronic acids: An update on new derivatives and biological aspects. Bioorganic & Medicinal Chemistry, 16(8), 4203–4221.

  • Lacey-Dieckmann Cyclization Conditions: Lacey, R. N. (1954). Derivatives of acetoacetic acid. Part VIII. The synthesis of some α-substituted β-hydroxyacrylic acids. Journal of the Chemical Society, 850-854.

  • Base-Mediated Cyclization Optimization: Jeong, Y.-C., Moloney, M. G., et al. (2011).[3] Control of chemoselectivity in Dieckmann ring closures leading to tetramic acids. Organic & Biomolecular Chemistry, 9, 6663–6669.[3]

  • Tautomerism in Pyrrolidine-2,4-diones: Jones, R. C. F. (1998). Tetramic Acids. In Comprehensive Heterocyclic Chemistry II. Elsevier.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.